molecular formula C8H6ClN3O B1627716 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 677347-79-4

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B1627716
CAS No.: 677347-79-4
M. Wt: 195.6 g/mol
InChI Key: HQTGPLTVMBODQM-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound with the molecular formula C8H6ClN3O. It features a pyridine ring fused with an oxadiazole ring, which is substituted with a chloromethyl group.

Preparation Methods

The synthesis of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with hydrazine hydrate to form the intermediate hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium hydroxide, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(chloromethyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-7-11-12-8(13-7)6-2-1-3-10-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTGPLTVMBODQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588019
Record name 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677347-79-4
Record name 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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